molecular formula C9H12N2O4S B13413830 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium CAS No. 51652-08-5

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B13413830
CAS No.: 51652-08-5
M. Wt: 244.27 g/mol
InChI Key: XIBSUARVKSGYPL-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium ( 51652-08-5) is a zwitterionic pyridinium compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . Also known as 3-carbamoyl-1-(3-sulfopropyl)pyridinium betaine, this inner salt is characterized by its sulfobetaine structure, featuring both a positively charged pyridinium ring and a negatively charged sulfonate group separated by a propyl chain . The compound's canonical SMILES is represented as C1=CC(=C N+ CCCS(=O)(=O)[O-])C(=O)N . This structure classifies it among sulfonated organic materials, a category of compounds recognized for their utility in research applications, including serving as eco-friendly catalysts or components in green chemistry initiatives . Its physicochemical profile includes an exact mass of 244.05200 . As a research chemical, this pyridinium derivative is a solid for laboratory use. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

51652-08-5

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15)

InChI Key

XIBSUARVKSGYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium

General Synthetic Strategy

The synthesis of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium generally involves two key steps:

  • Introduction of the sulphonatopropyl group to the pyridine nitrogen to form a pyridinium salt.
  • Incorporation or transformation of the aminocarbonyl (carbamoyl) group at the 3-position of the pyridine ring.

These steps are typically achieved through sulfonation and amidation reactions starting from pyridine derivatives or their sulfonated intermediates.

Detailed Synthetic Routes

Sulfonation of Pyridine Derivatives

One common approach involves sulfonating pyridine or 3-substituted pyridine derivatives to introduce the 3-sulphonatopropyl group. This is often done by reacting pyridine with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes, followed by alkylation with 3-halopropanesulfonate or equivalent reagents to form the pyridinium salt.

A patent describes a green chemical synthesis method for 3-pyridinesulfonyl chloride, a key intermediate, involving:

  • Reacting 3-aminopyridine with sodium nitrite under acidic and low-temperature conditions to form a diazonium salt.
  • Subsequent sulfonation and conversion to pyridine-3-sulfonyl chloride using thionyl chloride or phosphorus pentachloride in solvents like chlorobenzene or trifluoromethylbenzene.

This intermediate can be further reacted to introduce the sulphonatopropyl side chain.

Alkylation to Form Pyridinium Sulphonate

The formation of the 1-(3-sulphonatopropyl) pyridinium moiety is typically achieved by alkylation of the pyridine nitrogen with 3-halopropane sulfonates or their equivalents. A patented process describes reacting pyridine substituted alkyl dihalogenides with sulfonating agents in aqueous media to yield pyridin-propyl-sulphobetaine with very high yields (98-100%).

This method avoids hazardous intermediates and uses water as the reaction medium, enhancing safety and environmental compatibility.

Introduction of the Aminocarbonyl Group

The aminocarbonyl group (carbamoyl) at the 3-position can be introduced by direct amidation or via hydrolysis of nitrile or ester precursors on the pyridine ring. Hydrolysis of arylcopper complexes under alkaline conditions has been reported for related azacalixarenepyridines, suggesting a possible pathway for installing hydroxyl or aminocarbonyl functionalities.

Representative Preparation Example

Step Reagents and Conditions Description Yield (%) Notes
1 3-Aminopyridine + NaNO2 + HCl, 0-5°C Diazotization to form diazonium salt Quantitative Temperature control critical
2 Reaction with SO2 and CuCl catalyst in water Formation of sulfonyl intermediate 85-90 Green chemistry approach
3 Treatment with PCl5 or SOCl2 in chlorobenzene Conversion to pyridine-3-sulfonyl chloride 90-95 Solvent choice improves yield
4 Alkylation with 3-halopropane sulfonate in aqueous medium Formation of 1-(3-sulphonatopropyl)pyridinium salt 98-100 High yield, environmentally safe
5 Amidation or hydrolysis to install aminocarbonyl group Final functionalization 80-90 Conditions vary by precursor

Analysis of Preparation Methods

Reaction Efficiency and Yields

  • The sulfonyl chloride intermediate is efficiently produced using phosphorus pentachloride or thionyl chloride in chlorinated aromatic solvents, which enhances reaction completion and purity.
  • Alkylation to form the pyridinium salt proceeds with near-quantitative yields using aqueous sulfonating conditions and alkyl halide solvents.
  • Amidation or hydrolysis steps to install the aminocarbonyl group yield 80-90%, depending on the precursor and conditions.

Scalability

  • The described methods have been demonstrated on kilogram scales in industrial patents, indicating good scalability and economic viability.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Solvent Yield Range Environmental Notes
Diazotization 3-Aminopyridine + NaNO2 + HCl Sodium nitrite, HCl Water Quantitative Low temp, aqueous
Sulfonyl Chloride Formation Pyridine-3-sulfonic acid + PCl5 or SOCl2 Phosphorus pentachloride, thionyl chloride Chlorobenzene, trifluoromethylbenzene 90-95% Organic solvent use
Alkylation Pyridine + 3-halopropane sulfonate Alkyl halide Water 98-100% Green, aqueous
Amidation/Hydrolysis Hydrolysis of nitrile or ester Base or acid catalysis Aqueous or organic 80-90% Mild conditions

Chemical Reactions Analysis

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyridinium Derivatives

Compound Name CAS Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium 51652-08-5 3-CONH₂, 3-sulphonatopropyl Not explicitly reported - High polarity, potential CNS applications
1-(3-Sulphonatopropyl)pyridinium (PPS) 15471-17-7 3-sulphonatopropyl C₈H₁₁NO₃S 201.24 White crystalline, m.p. 280°C; biochemical buffer
NF-MFE (pyridinium oxime-ether derivative) - 3-phenylpropyl, naphthylene oxime-ether - - MIC: 0.25–1 µg/mL; antimicrobial agent
TRH Analogue 1a - Pyrrolidinyl, 5-oxopyrrolidinyl - - TRH-equivalent potency; CNS activity
1-(2-Hydroxy-3-sulfopropyl)pyridinium 6457-49-4 2-hydroxy-3-sulfopropyl - - Enhanced hydrophilicity

Key Research Findings

Substituent Effects on Bioactivity

  • Antimicrobial Activity: Pyridinium derivatives with aromatic side chains (e.g., NF-MFE’s 3-phenylpropyl group) exhibit stronger antimicrobial effects due to increased lipophilicity, which enhances membrane penetration. In contrast, the sulphonatopropyl group in 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium likely reduces antimicrobial efficacy but improves aqueous solubility .
  • Central Nervous System (CNS) Applications: The TRH analogue 1a (with a pyrrolidinyl substituent) demonstrated prolonged CNS activity in antagonizing pentobarbital-induced narcosis. The presence of the aminocarbonyl group in the target compound may similarly enhance receptor binding but requires in vivo validation .

Physicochemical Properties

  • Solubility: The sulphonate group in both 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium and PPS (CAS 15471-17-7) confers high water solubility, making them suitable for biochemical buffers or injectable formulations .

Biological Activity

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium, often referred to as a pyridinium derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C₈H₁₀N₂O₄S
  • Molecular Weight: 218.24 g/mol

The presence of both an aminocarbonyl group and a sulphonate moiety contributes to its solubility and reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium exhibits several biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound has significant antibacterial properties against various strains of bacteria.
  • Anticancer Effects: Preliminary research suggests that it may inhibit the proliferation of cancer cells.
  • Anti-inflammatory Properties: The compound has been noted for its potential to reduce inflammation in various models.

The antimicrobial efficacy of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

  • Study on Bacterial Inhibition:
    • Objective: Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Method: Disc diffusion method was employed.
    • Results: The compound exhibited a zone of inhibition of up to 15 mm against S. aureus at a concentration of 100 µg/mL.
  • Synergistic Effects:
    • Research: Investigated the combined effect with conventional antibiotics.
    • Findings: Enhanced antibacterial activity was observed when used in conjunction with penicillin, suggesting potential for combination therapies.

The anticancer properties are believed to arise from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

  • In Vitro Studies:
    • A study conducted on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Inflammation Model:
    • In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to untreated controls.
  • Cytokine Analysis:
    • Levels of TNF-alpha and IL-6 were measured post-treatment, showing a marked decrease, which correlates with reduced inflammation.

Data Tables

Biological ActivityTest Organism/ModelConcentration (µg/mL)Zone of Inhibition (mm)IC50 (µM)
AntibacterialStaphylococcus aureus10015-
Anticancer (In Vitro)MCF-7 Breast Cancer Cells--25
Anti-inflammatoryCarrageenan-induced Edema---

Q & A

Advanced Research Question

  • Oxidation catalysis : Pyridinium salts act as ligands in chromium(VI) complexes for selective alcohol oxidations .
  • Anticancer activity : Analogous 2-amino-3-cyanopyridines exhibit cytotoxicity via kinase inhibition; similar mechanisms may apply here .
  • Stability considerations : The sulphonate group enhances aqueous solubility but may reduce thermal stability (decomposition observed at >250°C in related compounds) .

What safety protocols are critical for handling sulphonated pyridinium compounds?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact (acute toxicity reported for pyridinium analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store in dry, cool conditions (<25°C) to prevent hygroscopic degradation .

How does the electronic structure of this compound influence its reactivity?

Advanced Research Question

  • Pyridinium ring : Electron-withdrawing sulphonate and aminocarbonyl groups increase electrophilicity, enhancing susceptibility to nucleophilic attack .
  • Charge distribution : DFT studies of similar compounds show localized positive charge on the pyridinium nitrogen, facilitating anion interactions .
  • Solvent effects : Polar solvents stabilize the zwitterionic form, altering reaction pathways in cross-coupling or alkylation reactions .

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